5,8,11,14-Eicosatetraenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

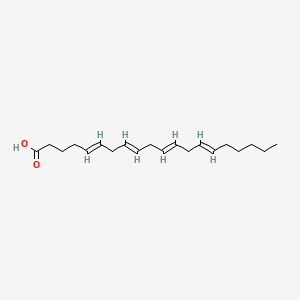

5,8,11,14-Eicosatetraenoic acid, commonly known as arachidonic acid, is a polyunsaturated omega-6 fatty acid. It is a 20-carbon chain with four cis double bonds located at the 5th, 8th, 11th, and 14th carbon atoms. This compound is a key component of the phospholipids that make up cell membranes and is involved in cellular signaling as a precursor to eicosanoids, which are signaling molecules that play various roles in inflammation and immunity .

準備方法

Synthetic Routes and Reaction Conditions

5,8,11,14-Eicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acidThe reaction conditions typically require the presence of oxygen and specific cofactors that facilitate the desaturation process .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as animal liver, fish oil, and certain fungi. The extraction process includes saponification of the fats to release the fatty acids, followed by purification steps such as distillation and crystallization to isolate the desired compound .

化学反応の分析

Types of Reactions

5,8,11,14-Eicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to form hydroperoxy and hydroxy derivatives.

Substitution: This involves replacing one functional group with another, often using halogenating agents or other electrophiles.

Common Reagents and Conditions

Oxidation: Lipoxygenase enzymes, molecular oxygen.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, electrophiles.

Major Products Formed

Oxidation: Hydroperoxy-eicosatetraenoic acids (HPETEs), hydroxy-eicosatetraenoic acids (HETEs).

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

科学的研究の応用

5,8,11,14-Eicosatetraenoic acid has numerous applications in scientific research:

作用機序

5,8,11,14-Eicosatetraenoic acid exerts its effects primarily through its conversion to eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These eicosanoids act on specific receptors and pathways to mediate inflammatory responses, vasodilation, and platelet aggregation. The molecular targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which catalyze the formation of various eicosanoids .

類似化合物との比較

Similar Compounds

8,11,14,17-Eicosatetraenoic acid: An omega-3 fatty acid with similar structural features but different biological functions.

Dihomo-gamma-linolenic acid: A precursor to 5,8,11,14-Eicosatetraenoic acid with three double bonds.

Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.

Uniqueness

This compound is unique due to its role as a precursor to a wide range of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its ability to be converted into both pro-inflammatory and anti-inflammatory molecules makes it a versatile compound in biological systems .

生物活性

5,8,11,14-Eicosatetraenoic acid (also known as arachidonic acid) is a polyunsaturated fatty acid that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolites, particularly 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), and their implications in inflammation and cancer.

Overview of Arachidonic Acid

Arachidonic acid is a 20-carbon fatty acid that serves as a precursor to various bioactive lipids. It is released from membrane phospholipids by the action of phospholipase A2 and subsequently metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes into eicosanoids. These metabolites are involved in numerous physiological functions, including inflammation, immunity, and cell signaling.

5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-Oxo-ETE)

5-Oxo-ETE is a potent metabolite of arachidonic acid produced via the 5-lipoxygenase pathway. Its synthesis occurs through the conversion of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) under oxidative stress conditions.

Biological Activities:

- Chemoattraction: 5-Oxo-ETE acts as a strong chemoattractant for eosinophils and neutrophils. Studies have shown that it induces significant infiltration of these cells in both atopic asthma patients and healthy controls after intradermal administration .

- Inflammation Mediator: It plays a critical role in promoting inflammation. In asthmatic subjects, eosinophil infiltration was observed to be more pronounced compared to non-atopic individuals . This suggests that 5-Oxo-ETE may be an important mediator in allergic diseases.

- Cancer Cell Proliferation: Research indicates that 5-Oxo-ETE may contribute to the proliferation of prostate cancer cells by enhancing inflammatory cell influx and cytokine release . The presence of this metabolite has been linked to increased survival rates of certain cancer cell lines under oxidative stress conditions.

Table 1: Summary of Biological Activities of 5-Oxo-ETE

Case Study: Eosinophilic Response to 5-Oxo-ETE

In a clinical study involving patients with atopic asthma and non-atopic controls, intradermal administration of 5-Oxo-ETE led to significant eosinophil infiltration. Biopsy samples taken after administration showed more than three times the number of eosinophils in asthmatic patients compared to controls . This highlights the compound's potential role in exacerbating allergic responses.

The primary mechanism by which 5-Oxo-ETE exerts its effects is through the OXE receptor (also known as GPR99), which is selectively expressed on eosinophils, neutrophils, basophils, and monocytes. Activation of this receptor leads to various intracellular signaling pathways that promote cell migration and activation .

Key Mechanisms:

- Cell Migration: 5-Oxo-ETE enhances actin polymerization and CD11b expression in eosinophils and neutrophils, facilitating their migration towards sites of inflammation .

- Cytokine Release: The compound also stimulates the release of matrix metalloproteinases (MMPs), which contribute to tissue remodeling during inflammatory responses .

特性

CAS番号 |

7771-44-0 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC名 |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

InChIキー |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

物理的記述 |

Liquid; [Merck Index] Liquid |

蒸気圧 |

0.00000015 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。